molecular formula C21H18N4O4 B2530510 3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-94-5

3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2530510
CAS No.: 1207014-94-5
M. Wt: 390.399
InChI Key: GOMKDFXXDKRAKS-UHFFFAOYSA-N
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Description

3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

Research has explored various synthesis techniques and chemical transformations of compounds structurally related to "3-allyl-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione". For instance, Ukrainets et al. (2011) investigated the bromination of 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione, demonstrating how alkylation and subsequent bromination can be applied to similar compounds (Ukrainets, Mospanova, Turov, & Parshykov, 2011). Another study by Piggott and Wege (2003) synthesized derivatives involving annulation and bromination steps, showcasing synthetic strategies that could potentially be adapted for the synthesis of "this compound" (Piggott & Wege, 2003).

Biological Activities and Applications

Studies have also focused on the biological activities of quinazoline derivatives. For example, research on cyclic GMP phosphodiesterase inhibitors highlighted the importance of substitution patterns on quinazoline derivatives for achieving potent inhibitory activity, suggesting potential pharmacological applications of structurally related compounds (Takase et al., 1994). Wang et al. (2014) synthesized triketone-containing quinazoline-2,4-dione derivatives and evaluated their herbicidal activity, indicating the agricultural application potential of related quinazoline derivatives (Wang et al., 2014).

Pharmacological Properties

Further investigations into quinazoline derivatives have revealed a broad array of pharmacological properties. Rivero et al. (2004) synthesized quinazoline-2,4-dione alkaloids and analogues from Mexican Zanthoxylum species, exploring their pharmacological relevance and providing insight into the diverse biological activities these compounds may exhibit (Rivero, Espinoza, & Somanathan, 2004).

Properties

IUPAC Name

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-3-12-24-20(26)14-8-4-6-10-16(14)25(21(24)27)13-18-22-19(23-29-18)15-9-5-7-11-17(15)28-2/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMKDFXXDKRAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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